REACTION_CXSMILES
|
P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:2].O.C(OCC)C.Cl[CH:22]1[C:27](=O)[CH2:26][CH2:25][N:24]([C:29]([O:31][CH2:32][CH3:33])=[O:30])[CH2:23]1.[CH:34]([NH2:36])=O>C(O)CCC>[N:36]1[C:27]2[CH2:26][CH2:25][N:24]([C:29]([O:31][CH2:32][CH3:33])=[O:30])[CH2:23][C:22]=2[S:2][CH:34]=1
|
Name
|
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
ClC1CN(CCC1=O)C(=O)OCC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Type
|
CUSTOM
|
Details
|
the suspension was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
to obtain an oil
|
Type
|
ADDITION
|
Details
|
was added to the solution
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
WASH
|
Details
|
The filtrate was washed with a saturated aqueous solution of sodium hydrogencarbonate and saturated aqueous solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (methylene chloride→ethyl acetate:hexane=1:2)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CSC=2CN(CCC21)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 79 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |